molecular formula C9H10N4O B11727912 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine

2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11727912
M. Wt: 190.20 g/mol
InChI Key: LUWDOGJXVIJLLS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and anticancer drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-2H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole compound without any substituents.

    2-Phenyl-2H-1,2,3-triazol-4-amine: Similar structure but without the methoxy group.

    2-(2-Hydroxyphenyl)-2H-1,2,3-triazol-4-amine: Contains a hydroxy group instead of a methoxy group.

The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility and altered reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(2-methoxyphenyl)triazol-4-amine

InChI

InChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)13-11-6-9(10)12-13/h2-6H,1H3,(H2,10,12)

InChI Key

LUWDOGJXVIJLLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2N=CC(=N2)N

Origin of Product

United States

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